

# Spectroscopic Profile of 3,3,5,5-Tetramethylcyclohexanone: A Technical Guide

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Compound of Interest		
Compound Name:	3,3,5,5-Tetramethylcyclohexanone	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3,5,5-tetramethylcyclohexanone**, a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

#### Introduction

**3,3,5,5-Tetramethylcyclohexanone** is a cyclic ketone of significant interest in synthetic chemistry due to its unique structural features, including the sterically hindered carbonyl group and the gem-dimethyl groups. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of reaction outcomes. This guide presents a detailed compilation of its spectral data and the methodologies for their acquisition.

### **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **3,3,5,5-tetramethylcyclohexanone**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the high symmetry of **3,3,5,5-tetramethylcyclohexanone**, its NMR spectra



are relatively simple and highly characteristic.

<sup>1</sup>H NMR (Proton NMR) Data

The proton NMR spectrum of **3,3,5,5-tetramethylcyclohexanone** is characterized by two distinct singlets, corresponding to the methyl and methylene protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.05	Singlet	12H	Four equivalent methyl groups (-CH <sub>3</sub> ) at C3 and C5
~2.20	Singlet	4H	Two equivalent methylene groups (- CH <sub>2</sub> ) at C2 and C6

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~215	Carbonyl carbon (C=O) at C1
~55	Methylene carbons (-CH <sub>2</sub> ) at C2 and C6
~40	Quaternary carbons (-C(CH <sub>3</sub> ) <sub>2</sub> ) at C3 and C5
~30	Methyl carbons (-CH₃)

### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,3,5,5-tetramethylcyclohexanone** is dominated by the characteristic absorption of the carbonyl group.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2870	Strong	C-H stretching (methyl and methylene groups)
~1710	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methyl and methylene groups)
~1365	Medium	C-H bending (gem-dimethyl group)

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3,3,5,5**-**tetramethylcyclohexanone** shows a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
154	Moderate	Molecular ion [M]+
139	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
97	Moderate	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (loss of a tert-butyl group)
83	High	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
69	High	[C5H9] <sup>+</sup>
56	High	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (isobutene)

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

#### **NMR Spectroscopy**



Sample Preparation: A sample of approximately 10-20 mg of **3,3,5,5-tetramethylcyclohexanone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

<sup>1</sup>H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is used with the following typical parameters:

• Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

• Number of Scans: 8-16

<sup>13</sup>C NMR Acquisition: The spectrum is acquired on the same spectrometer. A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. Typical parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (due to the low natural abundance of <sup>13</sup>C)

#### Infrared (IR) Spectroscopy

Sample Preparation: As **3,3,5,5-tetramethylcyclohexanone** is a low-melting solid or liquid at room temperature, a thin film of the neat compound is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is



presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>). The typical scanning range is 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **3,3,5,5-tetramethylcyclohexanone** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

Ionization and Analysis: Electron Ionization (EI) is typically used. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

### Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the structure of **3,3,5,5-tetramethylcyclohexanone** and its key spectroscopic signals.

Caption: Correlation of **3,3,5,5-tetramethylcyclohexanone**'s structure with its key NMR, IR, and MS signals.

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